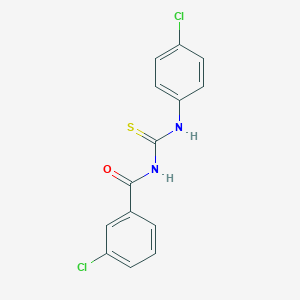![molecular formula C19H17BrN4OS B313973 (4Z)-10-bromo-4-[[4-(diethylamino)phenyl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B313973.png)
(4Z)-10-bromo-4-[[4-(diethylamino)phenyl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-2-[4-(diethylamino)benzylidene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one is a complex heterocyclic compound that features a unique fusion of thiazole, imidazole, and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-[4-(diethylamino)benzylidene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones.
Construction of the imidazole ring: This involves the condensation of the thiazole intermediate with formamide or similar reagents.
Benzylidene formation: The final step involves the condensation of the brominated intermediate with 4-(diethylamino)benzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7-bromo-2-[4-(diethylamino)benzylidene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced analogs with hydrogen replacing the bromine atom.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
7-bromo-2-[4-(diethylamino)benzylidene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity, including antimicrobial, antiviral, and anticancer properties.
Material Science: Use in the development of organic semiconductors or other advanced materials due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 7-bromo-2-[4-(diethylamino)benzylidene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the application. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-chloro-2-[4-(diethylamino)benzylidene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one
- 7-fluoro-2-[4-(diethylamino)benzylidene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one
Uniqueness
The presence of the bromine atom in 7-bromo-2-[4-(diethylamino)benzylidene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one imparts unique electronic and steric properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its chloro and fluoro analogs, which may have different biological activities and chemical reactivities.
Eigenschaften
Molekularformel |
C19H17BrN4OS |
|---|---|
Molekulargewicht |
429.3 g/mol |
IUPAC-Name |
(4Z)-10-bromo-4-[[4-(diethylamino)phenyl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one |
InChI |
InChI=1S/C19H17BrN4OS/c1-3-23(4-2)14-7-5-12(6-8-14)9-16-18(25)24-17-15(22-19(24)26-16)10-13(20)11-21-17/h5-11H,3-4H2,1-2H3/b16-9- |
InChI-Schlüssel |
VQPGJBYPXUNUGD-SXGWCWSVSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C4=NC=C(C=C4N=C3S2)Br |
Isomerische SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N3C4=C(C=C(C=N4)Br)N=C3S2 |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C4=C(C=C(C=N4)Br)N=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-acetylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B313890.png)


![2-{4-[(Mesitylimino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B313896.png)
![2-(4-{[(3,4-Dimethylphenyl)imino]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B313897.png)
![2-[4-({[4-(Diethylamino)phenyl]imino}methyl)phenoxy]acetamide](/img/structure/B313899.png)

![3-chloro-N-[(2-chlorophenyl)carbamothioyl]benzamide](/img/structure/B313901.png)
![N-[(3-chloro-4-methylphenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B313904.png)

![2-[2-({[4-(Acetylamino)phenyl]imino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B313908.png)
![5-chloro-N-[(4-fluorophenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B313909.png)
![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B313910.png)

